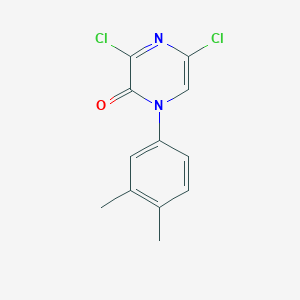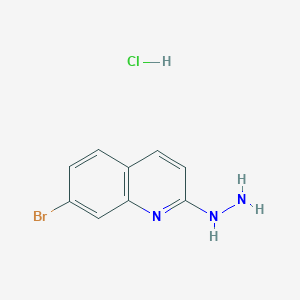
3-Cycloheptyl-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE typically involves a multi-component reaction. One efficient method includes the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Scientific Research Applications
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes and disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Atovaquone (2-[trans-4-(4’-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone): An antimalarial drug that inhibits mitochondrial electron transport in Plasmodium species.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Uniqueness: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and stability compared to other naphthoquinones .
Properties
CAS No. |
73356-04-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-cycloheptyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O3/c18-15-12-9-5-6-10-13(12)16(19)17(20)14(15)11-7-3-1-2-4-8-11/h5-6,9-11,18H,1-4,7-8H2 |
InChI Key |
GVTKLPLVVNAOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


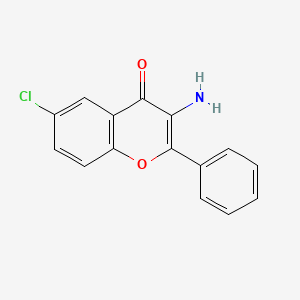


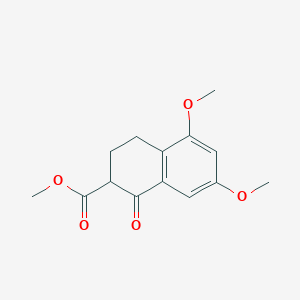
![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
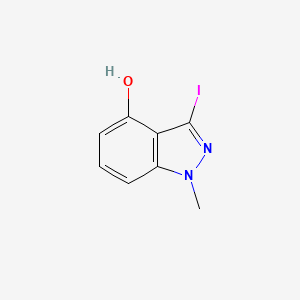

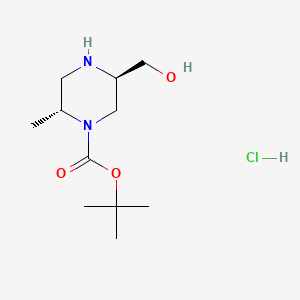

![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)

